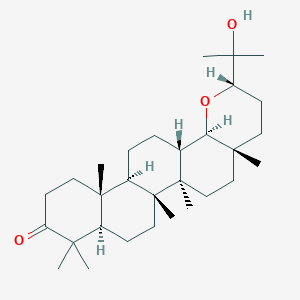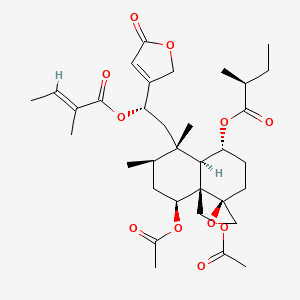
Estrone 3-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estrone 3-sulfate: is a naturally occurring steroid and an estrogen ester. It is a conjugate of estrone, a primary estrogen hormone, and sulfate. This compound is biologically inactive but can be converted into active estrogens like estrone and estradiol through enzymatic reactions. This compound plays a significant role in the human body, serving as a long-lasting reservoir for estrone and estradiol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estrone 3-sulfate can be synthesized through the sulfation of estrone. The reaction typically involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 3-hydroxyl group of estrone .
Industrial Production Methods: In industrial settings, the production of this compound(1-) involves large-scale sulfation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Estrone 3-sulfate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to estrone by the enzyme steroid sulfatase.
Reduction: It can be reduced to estradiol 3-sulfate under specific conditions.
Oxidation: this compound can be oxidized to form estrone-3,17-dione sulfate.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using steroid sulfatase.
Reduction: Chemical reduction using reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Estrone.
Reduction: Estradiol 3-sulfate.
Oxidation: Estrone-3,17-dione sulfate.
Scientific Research Applications
Estrone 3-sulfate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a standard compound in analytical chemistry for the quantification of estrogens in biological samples .
Biology:
Medicine:
- Investigated for its potential use in hormone replacement therapy and its effects on postmenopausal symptoms .
- Explored for its role in breast cancer research, particularly in understanding estrogen receptor interactions .
Industry:
Mechanism of Action
Estrone 3-sulfate exerts its effects through its conversion to active estrogens. The enzyme steroid sulfatase hydrolyzes this compound(1-) to estrone, which can then be converted to estradiol by 17β-hydroxysteroid dehydrogenase . These active estrogens bind to estrogen receptors in target cells, leading to the regulation of gene transcription and subsequent physiological responses .
Comparison with Similar Compounds
Estradiol 3-sulfate: Another estrogen sulfate conjugate with similar properties but higher estrogenic potency.
Estriol 3-sulfate: A less potent estrogen sulfate conjugate with distinct biological roles.
Uniqueness: Estrone 3-sulfate is unique due to its role as a long-lasting reservoir for estrone and estradiol. Its high concentration in the bloodstream compared to other estrogen conjugates makes it a crucial compound for maintaining estrogen levels in the body .
Properties
Molecular Formula |
C18H21O5S- |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/p-1/t14-,15-,16+,18+/m1/s1 |
InChI Key |
JKKFKPJIXZFSSB-CBZIJGRNSA-M |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
Synonyms |
estrone sulfate estrone sulfate, 14C-labeled estrone sulfate, 16-(14)C-labeled estrone sulfate, ammonium salt estrone sulfate, potassium salt estrone sulfate, sodium salt estrone-3-sulfate Evex oestrone sulphate potassium estrone sulfate sodium estrone sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,2S,16Z)-16-ethylidene-2-(hydroxymethyl)-4,14-diazatetracyclo[12.2.2.03,11.05,10]octadeca-3(11),5,7,9-tetraene-2-carboxylate](/img/structure/B1259452.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1259454.png)
![[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1259455.png)







![1-[(4-Fluorophenyl)methyl]-3-[1-(4-propan-2-ylphenyl)propyl]thiourea](/img/structure/B1259467.png)



